4,5-Dimethyl-2-[[4-[2-(1,2,4-triazol-1-yl)ethyl]piperazin-1-yl]methyl]-1,3-oxazole
Description
4,5-Dimethyl-2-[[4-[2-(1,2,4-triazol-1-yl)ethyl]piperazin-1-yl]methyl]-1,3-oxazole is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure combining an oxazole ring with a triazole and piperazine moiety
Properties
IUPAC Name |
4,5-dimethyl-2-[[4-[2-(1,2,4-triazol-1-yl)ethyl]piperazin-1-yl]methyl]-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N6O/c1-12-13(2)21-14(17-12)9-19-5-3-18(4-6-19)7-8-20-11-15-10-16-20/h10-11H,3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYBYFNRSQHPOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)CN2CCN(CC2)CCN3C=NC=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethyl-2-[[4-[2-(1,2,4-triazol-1-yl)ethyl]piperazin-1-yl]methyl]-1,3-oxazole typically involves multi-step organic reactions. One common approach starts with the preparation of the oxazole ring, followed by the introduction of the piperazine and triazole groups. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethyl-2-[[4-[2-(1,2,4-triazol-1-yl)ethyl]piperazin-1-yl]methyl]-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully optimized to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, enhancing the compound’s chemical diversity.
Scientific Research Applications
4,5-Dimethyl-2-[[4-[2-(1,2,4-triazol-1-yl)ethyl]piperazin-1-yl]methyl]-1,3-oxazole has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in biochemical studies and drug design.
Industry: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 4,5-Dimethyl-2-[[4-[2-(1,2,4-triazol-1-yl)ethyl]piperazin-1-yl]methyl]-1,3-oxazole exerts its effects involves its interaction with specific molecular targets. The triazole and piperazine moieties can bind to enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed biological effects. Detailed studies on its binding affinity and specificity are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
4,5-Dimethyl-2-oxazole: Lacks the triazole and piperazine groups, resulting in different chemical and biological properties.
1,2,4-Triazole derivatives: Share the triazole moiety but differ in other structural aspects, leading to varied applications and activities.
Piperazine derivatives: Contain the piperazine ring but may have different substituents, affecting their chemical behavior and uses.
Uniqueness
The uniqueness of 4,5-Dimethyl-2-[[4-[2-(1,2,4-triazol-1-yl)ethyl]piperazin-1-yl]methyl]-1,3-oxazole lies in its combined structural features, which confer a distinct set of chemical and biological properties. This combination allows for versatile applications across multiple scientific disciplines, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
